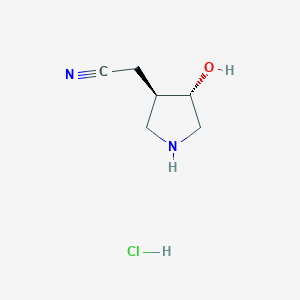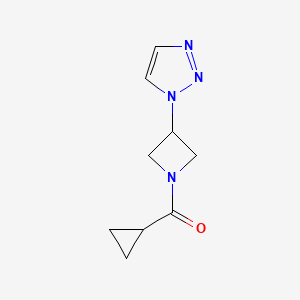
2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3R,4S)-4-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a similar structure to “(3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride” which has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors . For example, a synthesis of (2R,3R,4S)-N-boc-2,4-diarylpyrrolidine-3-carboxylic amides was achieved via HATU, BOP and Mukaiyama mediated coupling .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex due to the presence of multiple stereocenters . For instance, the InChI code for “(3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride” is "1S/C5H11NO2.ClH/c1-8-5-3-6-2-4 (5)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be diverse. For instance, the synthesis of (2R,3R,4S)-N-boc-2,4-diarylpyrrolidine-3-carboxylic amides involved HATU, BOP and Mukaiyama mediated coupling .Mecanismo De Acción
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. For example, some cis-3R,4S-configured pyrrolidines have been found to exhibit agonistic activity at PPARα and PPARγ, which are involved in glucose metabolism and dyslipidaemia associated with type 2 diabetes .
Safety and Hazards
Direcciones Futuras
The future directions for research on pyrrolidine derivatives are vast. These compounds are versatile scaffolds for novel biologically active compounds, and medicinal chemists continue to explore their potential in drug discovery . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and future research will likely continue to investigate how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .
Propiedades
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-2-1-5-3-8-4-6(5)9;/h5-6,8-9H,1,3-4H2;1H/t5-,6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRVGMJHSZPOX-KGZKBUQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CC#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)CC#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2371680.png)




![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)
![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)
![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
